molecular formula C10H12ClFN2 B15046983 1-(2-Chloro-6-fluorophenyl)piperazine

1-(2-Chloro-6-fluorophenyl)piperazine

Cat. No.: B15046983
M. Wt: 214.67 g/mol
InChI Key: YZHPRXFAGDVUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Piperazine (B1678402) Core in Contemporary Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of contemporary medicinal chemistry. nih.gov Its prevalence in a wide range of approved drugs is a testament to its favorable physicochemical and pharmacokinetic properties. The two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of a molecule's solubility, polarity, and ability to interact with biological targets. acs.org

The basic nature of the piperazine nitrogens allows for the formation of salts, which can improve a drug's solubility and bioavailability. frontiersin.org Furthermore, the piperazine ring can adopt a stable chair conformation, which can be crucial for optimal binding to a target protein. Its ability to act as a versatile linker, connecting different pharmacophoric groups, has led to its incorporation in drugs across numerous therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders. dut.ac.zanih.gov

The piperazine moiety is a key component in a multitude of pharmaceuticals, contributing to their therapeutic effects. Some notable examples include:

Drug ClassExample
AntipsychoticsAripiprazole
AntidepressantsVortioxetine
AntihistaminesCetirizine
Anticancer AgentsImatinib
Antiviral AgentsIndinavir

Overview of Halogenated Phenylpiperazine Derivatives in Drug Discovery

The introduction of halogen atoms, such as chlorine and fluorine, onto the phenyl ring of phenylpiperazine derivatives has become a common and effective strategy in drug design. Halogenation can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity for its target. mdpi.com

The strategic placement of halogens on the phenyl ring can lead to compounds with improved potency and selectivity for their intended biological targets. This approach has been successfully employed in the development of drugs targeting a variety of receptors and enzymes.

Contemporary Research Trajectories for 1-(2-Chloro-6-fluorophenyl)piperazine and its Analogs

While this compound itself is primarily utilized as a chemical intermediate, its structural motif is at the forefront of several promising research trajectories, particularly in the development of novel anticancer and antipsychotic agents. unodc.org Its utility as a precursor underscores its importance in the synthesis of complex molecules with therapeutic potential. mdpi.com

Recent research has demonstrated the use of this compound in the synthesis of innovative compounds targeting various diseases. For instance, it has been used as a starting material in the creation of novel 1,2-benzothiazine derivatives that have shown potential as anticancer agents. nih.gov In the realm of CNS disorders, analogs of this compound are being investigated for their potential as antipsychotic agents. nih.govnih.govacs.org The synthesis of various heterocyclic compounds with potential biological activities often involves the use of this key piperazine derivative. researchgate.net

The structure-activity relationship (SAR) studies of compounds derived from this compound are an active area of investigation. By systematically modifying the structure of these derivatives and evaluating their biological activity, researchers aim to identify the key molecular features responsible for their therapeutic effects. This iterative process of design, synthesis, and testing is crucial for the development of new and improved drugs. nih.govnih.gov

The following table summarizes some of the research applications of compounds synthesized using this compound or its close analogs:

Therapeutic AreaCompound ClassResearch Focus
Oncology1,2-Benzothiazine derivativesDevelopment of new anticancer agents. nih.gov
OncologyPurine (B94841) nucleobase analogsInvestigation of potent anticancer agents that induce apoptosis. nih.gov
Central Nervous SystemPyrimidinylpiperazine derivativesSynthesis of potential atypical antipsychotic agents. nih.gov
Central Nervous SystemPiperidine (B6355638)/piperazine-amide derivativesDevelopment of multi-target antipsychotics. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12ClFN2

Molecular Weight

214.67 g/mol

IUPAC Name

1-(2-chloro-6-fluorophenyl)piperazine

InChI

InChI=1S/C10H12ClFN2/c11-8-2-1-3-9(12)10(8)14-6-4-13-5-7-14/h1-3,13H,4-7H2

InChI Key

YZHPRXFAGDVUFC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=C2Cl)F

Origin of Product

United States

Advanced Synthetic Methodologies for 1 2 Chloro 6 Fluorophenyl Piperazine and Structural Analogs

Strategic Approaches for Constructing the Substituted Piperazine (B1678402) Nucleus

The construction of the 1-(2-chloro-6-fluorophenyl)piperazine scaffold can be achieved through several strategic approaches. These methods primarily involve either the formation of the piperazine ring itself or the functionalization of a pre-existing piperazine core.

N-Alkylation and Arylation Reactions for Piperazine Functionalization

The direct functionalization of the piperazine ring through N-alkylation and N-arylation is a common and efficient strategy for synthesizing this compound and its analogs. These methods typically involve the reaction of piperazine with a suitable aryl or alkyl halide.

Nucleophilic aromatic substitution (SNAr) is a primary method for the synthesis of N-arylpiperazines. This reaction involves the displacement of a halide from an electron-deficient aromatic ring by the nucleophilic piperazine. For the synthesis of this compound, this would typically involve the reaction of piperazine with 1-chloro-2-fluoro-3-halobenzene. The reactivity of the aryl halide is influenced by the nature of the leaving group (I > Br > Cl > F) and the presence of electron-withdrawing groups on the aromatic ring. nih.gov

In some cases, the fluorine atom of a difluoro-substituted benzene (B151609) ring can be displaced by piperazine. For instance, the reaction of 2,4-dimethylthiophenol with 1,2-difluorobenzene (B135520) can yield 2-(2,4-di-methyl-thiophenol-yl)-fluorobenzene. google.com A similar strategy could be envisioned for the reaction of piperazine with 1,2-dichloro-3-fluorobenzene or 1,3-dichloro-2-fluorobenzene.

Reactant 1Reactant 2ProductConditions
Piperazine1-Chloro-2-fluoro-3-halobenzeneThis compoundSNAr conditions
Piperazine1,3-Dichloro-2-fluorobenzeneThis compoundNucleophilic substitution

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This method is particularly useful for the synthesis of aryl amines from aryl halides and has become a preferred method for the synthesis of N-arylpiperazines due to its broad substrate scope and functional group tolerance. wikipedia.orgnih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. jk-sci.com

The synthesis of this compound via Buchwald-Hartwig amination would involve the coupling of piperazine with 1-bromo-2-chloro-6-fluorobenzene or 1-chloro-2-fluoro-6-iodobenzene. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. jk-sci.com This methodology has been successfully applied in the synthesis of various arylpiperazine-containing drugs. mdpi.com

Aryl HalideAmineCatalyst/LigandBaseProduct
1-Bromo-2-chloro-6-fluorobenzenePiperazinePd(0) / Bulky phosphine ligandStrong base (e.g., NaOt-Bu)This compound
1-Chloro-2-fluoro-6-iodobenzenePiperazinePd(0) / Bidentate phosphine ligandMild base (e.g., K₂CO₃)This compound

The Ullmann–Goldberg reaction is a copper-catalyzed method for the formation of C-N bonds, providing an alternative to palladium-catalyzed methods. wikipedia.org Historically, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. nih.govresearchgate.net However, modern advancements have led to the development of milder reaction conditions using soluble copper catalysts with various ligands. nih.govspringernature.com

The synthesis of this compound using this method would involve the reaction of piperazine with an appropriate 2-chloro-6-fluorophenyl halide in the presence of a copper catalyst and a base. While often requiring higher temperatures than the Buchwald-Hartwig amination, the Ullmann-Goldberg reaction can be advantageous in certain cases, particularly for large-scale syntheses where the cost and removal of palladium can be a concern. mdpi.com

Aryl HalideAmineCatalystBaseSolvent
1-Bromo-2-chloro-6-fluorobenzenePiperazineCuIK₂CO₃DMF
1-Iodo-2-chloro-6-fluorobenzenePiperazineCu(I) salt / LigandCs₂CO₃NMP

Reductive Amination Protocols for Piperazine Synthesis

Reductive amination is a versatile method for forming C-N bonds and can be applied to the synthesis of piperazines. This two-step process involves the initial formation of an imine or enamine from an amine and a carbonyl compound, followed by reduction to the corresponding amine. researchgate.net This method can be used to introduce substituents onto the piperazine ring or to form the piperazine ring itself.

For instance, a substituted piperazine can be prepared by the reductive amination of a suitable aldehyde or ketone with a piperazine derivative. mdpi.com A double reductive amination between a 1,2-diamine and a 1,4-dicarbonyl compound can also lead to the formation of the piperazine ring. rsc.org Recent advancements have explored the use of biocatalysts, such as imine reductases (IREDs), for asymmetric reductive amination, offering a green and highly selective approach to chiral piperazine synthesis. rsc.orgresearchgate.net

AmineCarbonyl CompoundReducing AgentProduct
Piperazine2-Chloro-6-fluorobenzaldehydeSodium triacetoxyborohydride1-(2-Chloro-6-fluorobenzyl)piperazine
EthylenediamineGlyoxalH₂/CatalystPiperazine

Ring-Closing Reactions for Piperazine Ring Formation

The construction of the piperazine ring can also be achieved through various ring-closing or cyclization reactions. nih.gov A classical approach involves the reaction of a 1,2-diamine with a 1,2-dielectrophile, such as a dihaloethane. googleapis.com For example, the reaction of an appropriately substituted aniline (B41778) with bis(2-chloroethyl)amine (B1207034) can yield an N-arylpiperazine. nih.govnih.gov

Another strategy involves the intramolecular cyclization of a linear precursor containing two nitrogen atoms separated by four carbon atoms. For instance, a diamine can be reacted with a propargyl unit in a palladium-catalyzed cyclization to yield highly substituted piperazines. organic-chemistry.org Other methods include the catalytic reductive cyclization of dioximes and the ring-opening of aziridines followed by intramolecular cyclization. nih.govrsc.org

Precursor 1Precursor 2Reaction TypeProduct
N-(2-Chloro-6-fluorophenyl)ethylenediamine1,2-DibromoethaneIntramolecular CyclizationThis compound
Substituted AnilineBis(2-chloroethyl)amineCyclocondensationN-Arylpiperazine

Selective Introduction and Modification of the 2-Chloro-6-fluorophenyl Moiety

The formation of the 2-chloro-6-fluorophenyl moiety is a critical step in the synthesis of the target compound. Achieving the desired 1,2,3-substitution pattern on the aromatic ring requires strategic control over halogenation and other substitution reactions.

Regioselective Halogenation Strategies

The regioselective introduction of chlorine and fluorine atoms onto an aromatic ring is a fundamental challenge in organic synthesis. For the synthesis of precursors to this compound, such as 2-chloro-6-fluoroaniline, direct halogenation of an aniline derivative is a common approach. The directing effects of the amino group (ortho-, para-directing) and the existing halogen atom must be carefully considered.

One effective strategy involves the use of specific halogenating agents and catalysts to control the position of the incoming halogen. For instance, the chlorination of 2-fluoroaniline (B146934) can be directed to the ortho position through the use of N-chlorosuccinimide (NCS) under specific conditions. The reaction conditions, including solvent and temperature, play a crucial role in achieving high regioselectivity.

Another approach involves the use of copper halides in ionic liquids, which has been shown to achieve high yields for the para-chlorination of unprotected anilines under mild conditions. While this method favors para-substitution, modifications to the substrate or reaction conditions could potentially influence the regioselectivity towards the desired ortho-product.

Table 1: Comparison of Regioselective Chlorination Methods for Fluoroaniline Derivatives

MethodHalogenating AgentCatalyst/SolventTemperature (°C)Key Advantages
Direct ChlorinationN-Chlorosuccinimide (NCS)Acetonitrile (B52724)80-90Good yields for specific substrates.
Copper-CatalyzedCopper(II) ChlorideIonic LiquidRoom TemperatureHigh yields, mild conditions, para-selective.

Ortho-Substitution Control in Phenyl Ring Synthesis

Directed ortho-metalation (DoM) is a powerful tool for achieving regioselective substitution at the position ortho to a directing metalating group (DMG). In the context of synthesizing the 2-chloro-6-fluorophenyl moiety, a fluorine atom can act as a weak DMG, directing lithiation to the adjacent position. Subsequent quenching of the organolithium intermediate with an electrophilic chlorine source, such as hexachloroethane, can introduce the chlorine atom at the desired C2 position.

The choice of the organolithium base and reaction conditions is critical to prevent side reactions, such as benzyne (B1209423) formation. The use of lithium diisopropylamide (LDA) at low temperatures often provides clean ortho-lithiation of fluorinated benzenes. This method offers a high degree of control over the substitution pattern, enabling the synthesis of isomerically pure ortho-disubstituted aromatics.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile method for constructing the C-N bond between the pre-functionalized 2-chloro-6-fluorophenyl ring and the piperazine moiety. This approach relies on the synthesis of a suitable precursor, for example, 1-bromo-2-chloro-6-fluorobenzene, which can then be coupled with piperazine.

Asymmetric Synthesis and Chiral Resolution of Piperazine Derivatives

While this compound itself is achiral, many of its derivatives and analogs used in drug discovery are chiral. Therefore, methods for asymmetric synthesis and chiral resolution of piperazine derivatives are highly relevant.

Asymmetric synthesis aims to create a specific enantiomer directly. This can be achieved through various methods, including the use of chiral catalysts or chiral auxiliaries. For instance, palladium-catalyzed asymmetric allylic alkylation has been employed for the synthesis of chiral piperazin-2-ones, which can be further converted to chiral piperazines.

Chiral resolution, on the other hand, involves the separation of a racemic mixture of enantiomers. This can be accomplished through several techniques:

Enzymatic Kinetic Resolution: Enzymes, such as lipases, can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This method has been successfully applied to the resolution of piperazine-2-carboxamide (B1304950) using leucine (B10760876) aminopeptidase.

Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Columns with cellulose-based CSPs have been effective in resolving racemic 1,3-dimethyl-4-phenylpiperidine derivatives.

Diastereomeric Salt Formation: Reaction of a racemic piperazine derivative with a chiral resolving agent forms a pair of diastereomeric salts, which can often be separated by crystallization due to their different solubilities.

Table 2: Methods for Chiral Resolution of Piperazine Derivatives

MethodPrincipleExample Application
Enzymatic Kinetic ResolutionEnantioselective enzymatic reactionResolution of N-t-Boc-piperazine carboxamide
Chiral HPLCDifferential interaction with a chiral stationary phaseSeparation of 1,3-dimethyl-4-phenylpiperidine enantiomers
Diastereomeric Salt FormationSeparation of diastereomeric salts by crystallizationResolution of various basic piperazine derivatives

Innovative Synthetic Pathways and Green Chemistry Principles in Piperazine Chemistry

Modern synthetic chemistry places a strong emphasis on the development of innovative and environmentally benign synthetic routes. In the context of this compound and its analogs, several green chemistry principles are being applied.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. The synthesis of N-arylpiperazines from anilines and diethanolamine (B148213) can be significantly expedited using microwave irradiation, often leading to higher yields in shorter reaction times compared to conventional heating. This technology reduces energy consumption and can minimize the use of solvents.

One-pot synthesis , where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offers significant advantages in terms of efficiency and waste reduction. The synthesis of arylpiperazines can be streamlined using one-pot procedures, for example, through a sequential nucleophilic aromatic substitution or a palladium-catalyzed coupling followed by an in-situ functionalization.

The principles of atom economy and the use of greener solvents are also key considerations. Catalytic methods, such as the Buchwald-Hartwig amination, are inherently more atom-economical than stoichiometric reactions. The development of reactions that can be performed in water or other environmentally friendly solvents is an active area of research.

Green chemistry metrics , such as Process Mass Intensity (PMI) and E-Factor, are increasingly used to evaluate the environmental footprint of a synthetic process. By applying these metrics, chemists can identify areas for improvement and design more sustainable routes for the production of valuable compounds like this compound.

Table 3: Application of Green Chemistry Principles in Arylpiperazine Synthesis

PrincipleApplicationAdvantages
Microwave-Assisted SynthesisRapid N-arylation of piperazineReduced reaction times, improved yields, energy efficiency.
One-Pot ReactionsSequential coupling and functionalizationIncreased efficiency, reduced waste and purification steps.
CatalysisPalladium-catalyzed C-N bond formationHigh atom economy, mild reaction conditions.
Green SolventsUse of water or recyclable solventsReduced environmental impact and toxicity.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Positional and Substituent Effects on the 2-Chloro-6-fluorophenyl Group

The nature and position of substituents on the phenyl ring are critical determinants of the pharmacological profile of arylpiperazine compounds. The 2-chloro-6-fluorophenyl moiety, in particular, presents a unique combination of electronic and steric properties that significantly modulate the molecule's interaction with target proteins.

The identity and placement of halogen atoms on the phenyl ring of phenylpiperazine derivatives can dramatically alter their binding affinity and selectivity for various receptors. For instance, in a series of fluoro-substituted phenylpiperazine analogs, the position of the fluorine atom was found to be critical for affinity to the α1d-adrenergic receptor. While a 2-fluoro substitution maintained high affinity, a 4-fluoro substitution led to a significant decrease in binding. This highlights the sensitivity of the receptor's binding pocket to the specific location of the halogen substituent.

The presence of multiple halogen substituents, such as the 2-chloro-6-fluoro arrangement, further refines the interaction profile. This di-substitution pattern creates a distinct electronic and steric environment that can enhance binding to specific targets while potentially reducing affinity for others, thereby improving selectivity.

The chloro and fluoro substituents at the 2 and 6 positions of the phenyl ring exert both electronic and steric effects that are crucial for molecular recognition. Electronically, both chlorine and fluorine are electron-withdrawing groups, which can influence the pKa of the piperazine (B1678402) nitrogens and the electrostatic interactions with the target protein. The "magic chloro" concept in drug discovery suggests that a chlorine atom can mimic various other groups, including hydrogen, methyl, and even trifluoromethyl, depending on the context, allowing it to form favorable interactions such as halogen bonds within the binding pocket.

Sterically, the presence of substituents at both ortho positions can force the phenyl ring to adopt a specific conformation relative to the piperazine ring. This restricted rotation can be advantageous for biological activity by pre-organizing the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the receptor. The interplay between the size and electronic nature of the chloro and fluoro groups is a key factor in optimizing ligand-target interactions.

Modulation of the Piperazine Ring for Enhanced Biological Activity

The piperazine ring is not merely a linker but an active component of the pharmacophore. Modifications to this heterocyclic core, particularly at the N4 position, are a common strategy to modulate the biological activity of 1-(2-chloro-6-fluorophenyl)piperazine derivatives.

N-substitution on the piperazine ring is a versatile strategy for altering the pharmacological properties of arylpiperazine compounds. The nature of the substituent at the N4 position can influence potency, selectivity, and pharmacokinetic properties. For example, the addition of N-alkyl groups to a piperazine side chain has been shown to impact CXCR4 receptor potency and metabolic stability.

In the context of dopamine (B1211576) receptor ligands, N-phenylpiperazine analogs with various substitutions have been explored to achieve selectivity for D3 versus D2 receptors. The introduction of bulky and hydrophobic substituents can lead to interactions with secondary binding pockets, enhancing affinity and selectivity. The choice of the N-substituent is therefore a critical element in the design of derivatives of this compound with desired biological activities.

Below is an interactive data table summarizing the impact of various N-substitutions on the biological activity of a generic piperazine scaffold, illustrating the principles that guide derivatization strategies.

N-SubstituentTargetObserved Effect on Activity
MethylCXCR4Decreased potency, increased muscarinic activity
EthylCXCR4Better potency than methyl, decreased stability
PropylCXCR4Retained activity, improved metabolic stability
Phenylalkyl ethersSigma ReceptorsIncreased affinity with substituent bulk

The piperazine ring typically adopts a chair conformation, which is the most stable arrangement. However, the presence of bulky substituents can lead to other conformations, such as a twist-boat form. The orientation of the N-substituents (axial vs. equatorial) can significantly impact biological activity.

For 1-aryl-2-substituted piperazines, studies have shown a preference for the axial conformation of the 2-substituent. This preferred conformation can place key pharmacophoric features in the optimal orientation for interaction with the target receptor. Understanding the bioactive conformation of the piperazine scaffold is crucial for the rational design of new derivatives with enhanced potency and selectivity.

Derivatization Strategies Beyond the Core this compound Structure

Starting from the this compound core, various derivatization strategies can be employed to explore new chemical space and develop compounds with improved therapeutic potential. One common approach involves the use of this compound as a key intermediate in the synthesis of more complex molecules. For instance, it can be reacted with various electrophiles at the N4 position to introduce a wide range of functional groups.

Another strategy involves the modification of the phenyl ring itself, although this is less common due to the established favorable properties of the 2-chloro-6-fluoro substitution pattern. Hybridization of the this compound scaffold with other pharmacophores is also a promising approach to develop multi-target ligands or to enhance the activity against a specific target. These derivatization strategies are essential for the optimization of lead compounds and the discovery of new drug candidates.

Exploration of Aryl-Piperazine Linkers and Their Impact

The length, rigidity, and chemical composition of the linker influence how the molecule orients itself within the binding pockets of its target receptors. For instance, studies on long-chain arylpiperazines have demonstrated that the length of the linker can significantly impact affinity, particularly at the serotonin (B10506) 5-HT₁ₐ receptor. nih.gov Furthermore, the incorporation of a piperazine ring into a linker, a common strategy in the design of Proteolysis Targeting Chimeras (PROTACs), can enhance rigidity and potentially improve solubility. nih.govrsc.org However, the chemical environment around the piperazine, such as adjacent amide bonds, can alter its basicity (pKa), which in turn affects its protonation state and interaction with biological targets. nih.govrsc.org

For example, in a series of five-atom-linker-based arylpiperazine derivatives developed as potential antipsychotics, the linker played a crucial role in positioning a quinolinone-like moiety and the arylpiperazine group for optimal interaction with D₂ and various serotonin receptors. researchgate.net

Expansion to Fused Heterocyclic Systems Containing the Piperazine Moiety

Integrating the piperazine ring into a larger, fused heterocyclic system imposes conformational constraints and introduces new points of interaction, often leading to significant changes in biological activity. This strategy has been successfully employed to develop novel therapeutic agents.

The synthesis of fused tricyclic heterocycles incorporating a piperazine or piperidine (B6355638) moiety has yielded potent multireceptor atypical antipsychotics. nih.gov These rigid structures can position the key pharmacophoric elements in a precise spatial arrangement, enhancing affinity and selectivity for dopamine and serotonin receptors. nih.gov The development of such fused systems requires synthetic strategies that allow for the construction of complex, multi-ring structures, often involving intramolecular cyclization reactions.

Computational and Statistical Approaches to SAR/QSAR

To quantify the relationship between structure and activity, researchers employ computational and statistical methods. These QSAR models translate structural features into numerical descriptors, which are then correlated with biological activity to build predictive models.

Application of Molecular Descriptors in Activity Prediction

QSAR models rely on molecular descriptors—numerical values that characterize the steric, electronic, topological, and lipophilic properties of a molecule. By correlating these descriptors with biological activity, researchers can identify the key features driving the desired pharmacological effect. researchgate.net

In studies of aryl alkanol piperazine derivatives with antidepressant activities, 2D-QSAR models identified specific descriptors that influence activity. nih.gov For example, descriptors related to atom types (Atype_C_6), dipole moment (Dipole-mag), electronic properties (HOMO), and shape (Shadow-XZ) were found to be critical for predicting the inhibition of serotonin (5-HT) and noradrenaline (NA) reuptake. nih.gov A large pool of descriptors, sometimes over a thousand, can be explored to find the most relevant ones for building a robust predictive model. researchgate.netinsilico.eucedia.edu.ec

Table 1: Examples of Molecular Descriptors in QSAR Models for Arylpiperazine Derivatives

Descriptor TypeSpecific DescriptorCorrelated Pharmacological ActivityReference
Atom-typeAtype_C_65-Hydroxytryptamine (5-HT) reuptake inhibition nih.gov
ElectronicDipole-mag5-Hydroxytryptamine (5-HT) reuptake inhibition nih.gov
ElectronicHOMO (Highest Occupied Molecular Orbital energy)Noradrenaline (NA) reuptake inhibition nih.gov
TopologicalS_sssCH5-Hydroxytryptamine (5-HT) reuptake inhibition nih.gov
GeometricalShadow-XZNoradrenaline (NA) reuptake inhibition nih.gov

Predictive Modeling for Pharmacological Potency and Selectivity

Once key descriptors are identified, they are used to build predictive QSAR models. These models can range from simple linear equations to more complex machine learning algorithms like artificial neural networks. wu.ac.th The goal is to create a statistically robust model that can accurately predict the activity of new, untested compounds.

Statistically significant 2D-QSAR models have been developed for arylpiperazine derivatives, showing high correlation coefficients (r²) and predictive power (r²_pred). nih.gov For instance, models for antidepressant activity have achieved r² values greater than 0.924. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Molecular Field Analysis (MFA), provide further insights by mapping the steric and electrostatic fields around the molecules. These models help visualize the spatial regions where modifications would likely enhance or diminish activity, guiding the design of more potent and selective compounds. nih.gov Robust QSAR models have been successfully developed to predict the affinity and selectivity of arylpiperazinyl derivatives for specific targets like α₂-adrenoceptors. nih.gov The validation of these models is critical and involves internal methods (like leave-one-out cross-validation, q²) and external validation with a test set of compounds not used in model creation. nih.gov A high q² value (e.g., 0.81) indicates a model with strong internal predictive ability. nih.gov

Table 2: Statistical Validation of Predictive QSAR Models for Arylpiperazines

Model TypeTargetq² (Cross-validated r²)r² (Non-cross-validated r²)Reference
2D-QSAR (GFA)5-HT/NA Reuptake> 0.870> 0.924 nih.gov
HQSAR5-HT₁ₐ Receptor Affinity0.810.96 nih.gov
Classical QSAR (MLR)Glucokinase Inhibition0.770.88 wu.ac.th

Through these iterative cycles of design, synthesis, testing, and computational modeling, the therapeutic potential of compounds based on the this compound scaffold is continuously refined and improved.

Molecular Interactions and Receptor/enzyme Binding Profiling

High-Affinity Ligand-Target Interaction Characterization

No peer-reviewed studies or database entries were found that provide specific binding affinities (such as Ki or IC50 values) for 1-(2-Chloro-6-fluorophenyl)piperazine at the receptor targets specified.

Dopaminergic System Interactions: D4 Receptor Selectivity and Affinity

There is no published data available to characterize the binding affinity or selectivity of this compound for the dopamine (B1211576) D4 receptor.

Serotonergic System Modulation: 5-HT1A and 5-HT2B Receptor Binding

The interaction and binding affinity of this compound at serotonin (B10506) 5-HT1A and 5-HT2B receptors have not been documented in the available scientific literature.

Histamine (B1213489) Receptor Antagonism: H3 Receptor Affinity

No information is available regarding the affinity of this compound for the histamine H3 receptor.

Sigma Receptor Ligand Properties: σ1 and σ2 Receptor Interactions

The properties of this compound as a ligand for sigma-1 (σ₁) and sigma-2 (σ₂) receptors have not been reported.

Enzyme Inhibition Studies

Monoamine Oxidase (MAO) Inhibition Kinetics (MAO-A and MAO-B)

There are no available studies detailing the inhibitory effects or kinetic parameters of this compound on the monoamine oxidase enzymes, MAO-A and MAO-B.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. The inhibition of these enzymes, particularly AChE, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. BChE inhibition is also being explored as a valuable target for neurodegenerative disorders. The efficacy of a compound as a cholinesterase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the substance required to inhibit 50% of the enzyme's activity.

Following a thorough search of scientific databases, no specific experimental data detailing the IC₅₀ values or the inhibitory activity of this compound against either acetylcholinesterase or butyrylcholinesterase could be located. While the broader class of piperazine (B1678402) derivatives has been investigated for cholinesterase inhibition, research focusing specifically on the 2-chloro-6-fluoro substituted variant is not available in the reviewed literature.

Inhibitory Activity of this compound Against Cholinesterases
EnzymeIC₅₀ ValueReference
Acetylcholinesterase (AChE)Data Not AvailableN/A
Butyrylcholinesterase (BChE)Data Not AvailableN/A

Tyrosinase Enzyme Inhibition

Tyrosinase is a key copper-containing enzyme that plays a critical role in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes. It is also responsible for the enzymatic browning of fruits and vegetables. Consequently, tyrosinase inhibitors are of significant interest in the cosmetic industry for skin-whitening applications and in the food industry to prevent browning. The inhibitory potential of a compound against tyrosinase is also commonly expressed as an IC₅₀ value.

Despite the investigation of various heterocyclic compounds as potential tyrosinase inhibitors, a review of the available scientific literature did not yield any studies that specifically measured the inhibitory effect of this compound on the tyrosinase enzyme. Therefore, no IC₅₀ values or related experimental data for this compound can be reported.

Inhibitory Activity of this compound Against Tyrosinase
EnzymeIC₅₀ ValueReference
TyrosinaseData Not AvailableN/A

Computational Approaches to Molecular Recognition

Molecular Docking Simulations to Elucidate Putative Binding Modes

A search of the literature did not uncover any molecular docking studies specifically performed for this compound with either cholinesterase enzymes or tyrosinase. While docking studies for other phenylpiperazine derivatives against various biological targets exist, the specific putative binding modes for the title compound against the enzymes of interest have not been reported.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are performed on a ligand-protein complex (obtained, for example, from molecular docking) to assess its stability and behavior in a dynamic, solvated environment that mimics physiological conditions. This technique provides insights into the conformational changes of both the ligand and the protein upon binding and helps to validate the stability of the interactions predicted by docking.

No published research was found that describes the use of molecular dynamics simulations to evaluate the complex stability of this compound when bound to acetylcholinesterase, butyrylcholinesterase, or tyrosinase.

Preclinical Pharmacological Characterization and Mechanistic Research

In Vitro Efficacy and Functional Studies

1-(2-Chloro-6-fluorophenyl)piperazine is a derivative of phenylpiperazine, a chemical scaffold known for its interactions with various neurotransmitter receptors. While specific functional assay data for this compound itself is limited in publicly available research, the pharmacological profile of structurally similar phenylpiperazine compounds provides significant insights. Phenylpiperazine derivatives are recognized for their activity at serotonergic (5-HT) and adrenergic receptors.

For instance, related compounds like 1-(m-chlorophenyl)piperazine (m-CPP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) act as agonists at 5-HT1B and 5-HT1C receptors. nih.gov Furthermore, m-CPP has been shown to be an antagonist at 5-HT7 receptors. nih.gov The activity of phenylpiperazine derivatives often extends to being partial agonists at 5-HT1A receptors, a property associated with anxiolytic effects. nih.gov The specific substitutions on the phenyl ring and the piperazine (B1678402) moiety significantly influence the affinity and functional activity at these receptors.

Table 1: Functional Activities of Representative Phenylpiperazine Derivatives at Serotonin (B10506) Receptors

Compound Receptor Functional Activity
1-(m-chlorophenyl)piperazine (m-CPP) 5-HT1B, 5-HT1C Agonist nih.gov
5-HT7 Antagonist nih.gov
1-(m-trifluoromethylphenyl)piperazine (TFMPP) 5-HT1B, 5-HT1C Agonist nih.gov

The interaction of phenylpiperazine derivatives with G-protein coupled receptors (GPCRs), such as serotonin and adrenergic receptors, initiates downstream signaling cascades that modulate various cellular pathways. For example, agonism at 5-HT1A receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Conversely, antagonism at other 5-HT receptors can block their respective signaling pathways.

In the context of anticancer research, derivatives of piperazine have been shown to modulate pathways critical for cancer cell survival and proliferation. For example, certain purine (B94841) analogs containing a piperazine moiety have been found to inhibit Src, a tyrosine kinase involved in signal transduction pathways that control cell growth. nih.gov Inhibition of Src can lead to decreased phosphorylation of downstream targets like the retinoblastoma protein (Rb), ultimately inducing apoptosis in cancer cells. nih.gov

The inhibitory mechanisms of piperazine-containing compounds have been investigated in the context of various enzymes, particularly those relevant to cancer therapy. For instance, some piperazine derivatives have been identified as allosteric inhibitors of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), an enzyme involved in pyrimidine (B1678525) synthesis in certain cancers. nih.gov Kinetic studies have demonstrated that these inhibitors bind to an allosteric pocket, inducing a conformational change that blocks ATP binding and subsequent catalytic activity. nih.gov

In the realm of oncology, piperazine-based compounds have also been developed as potent inhibitors of Src/Abl kinases. nih.gov These compounds typically act as competitive inhibitors, binding to the ATP-binding site of the kinase and preventing the phosphorylation of their substrates. This inhibition of kinase activity disrupts signaling pathways that are often hyperactivated in cancer cells, leading to reduced proliferation and survival.

In Vitro and In Vivo Preclinical Mechanistic Investigations in Disease Models

A significant body of research points to the anxiolytic-like and antidepressant-like properties of phenylpiperazine derivatives. nih.govnih.govmdpi.com These effects are largely attributed to their interaction with the serotonergic system, particularly as partial agonists at 5-HT1A receptors. nih.govnih.gov

In preclinical models, the anxiolytic-like effects of new arylpiperazine derivatives have been confirmed using tests such as the elevated plus-maze. nih.gov The mechanism of action for these anxiolytic effects has been linked to the direct participation of 5-HT1A receptors. nih.gov Similarly, the antidepressant-like activity of piperazine derivatives has been observed in animal models like the tail suspension test. nih.govresearchgate.net This activity is also primarily mediated through the serotonergic system. nih.gov

The piperazine scaffold is a constituent of numerous anticancer agents, and novel derivatives are continuously being explored for their cytotoxic potential against various cancer cell lines. researchgate.net Research has demonstrated that piperazine-containing compounds can exhibit significant antiproliferative effects. nih.govnih.govnih.gov

The mechanisms underlying these anticancer activities are diverse and include the induction of apoptosis and inhibition of key enzymes involved in cancer progression. nih.govnih.govmdpi.com For instance, certain piperazine derivatives have been shown to induce apoptosis in hepatocellular carcinoma cells by inhibiting Src kinase. nih.gov Other studies have identified piperazine-based molecules as inhibitors of topoisomerase II, an enzyme critical for DNA replication in cancer cells. nih.gov Furthermore, some derivatives have demonstrated potent antitumor activity by acting as dual inhibitors of Src and Abl kinases. nih.gov

Table 2: Anticancer/Cytotoxic Mechanisms of Piperazine Derivatives in Preclinical Models

Compound Type Cell Lines Mechanism of Action
Phenylpiperazine derivatives of 1,2-benzothiazine MCF-7 (breast cancer) Cytotoxic activity, potential Topoisomerase II inhibition nih.gov
Vindoline–piperazine conjugates Various human tumor cell lines (NCI60 panel) Antiproliferative effects nih.gov
Purine nucleobase analogs with piperazine Liver cancer cell lines Induction of apoptosis via Src inhibition nih.gov
9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one CNS cancer cell lines Antiproliferative activities mdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1-(m-chlorophenyl)piperazine (m-CPP)
1-(m-trifluoromethylphenyl)piperazine (TFMPP)
Serotonin
Adenosine triphosphate (ATP)

Anti-inflammatory Response Pathways

Derivatives of this compound have been investigated for their potential anti-inflammatory properties, with research pointing towards mechanisms involving the inhibition of key inflammatory mediators. A study on a related compound, 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one, which was designed as a prodrug for the COX-2 inhibitor lumiracoxib, demonstrated significant anti-inflammatory and analgesic activity. nih.gov The primary mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which blocks the biosynthesis of prostaglandins (B1171923) (PGs). nih.gov The inhibition of the COX-2 isoform is particularly relevant for reducing inflammation. nih.gov

In a thioglycollate-induced peritonitis model, this related compound was found to inhibit cell migration by 50.4%, a significantly higher rate than the 18% inhibition observed with lumiracoxib. nih.gov Further research into other novel piperazine derivatives has shown that their anti-inflammatory effects can also be mediated through the reduction of pro-inflammatory cytokines. nih.gov For example, studies on the piperazine compound LQFM182 in a carrageenan-induced pleurisy test revealed a reduction in cell migration, myeloperoxidase enzyme activity, and the levels of key pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.gov These findings suggest that compounds containing the piperazine scaffold can modulate inflammatory responses through multiple pathways, including the inhibition of prostaglandin (B15479496) synthesis and the suppression of cytokine production and inflammatory cell migration. nih.govnih.gov

Table 1: Anti-inflammatory Effects of Piperazine-Related Compounds
Compound/DerivativeModel SystemObserved EffectPotential MechanismSource
1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-oneCarrageenan-induced rat paw edemaAnti-inflammatory activity comparable to lumiracoxibInhibition of Cyclooxygenase-2 (COX-2) nih.gov
1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-oneThioglycollate-induced peritonitisInhibited cell migration by 50.4%Inhibition of inflammatory cell recruitment nih.gov
LQFM182 (Piperazine Derivative)Carrageenan-induced pleurisyReduced cell migration and myeloperoxidase activitySuppression of inflammatory mediators nih.gov
LQFM182 (Piperazine Derivative)Carrageenan-induced pleurisyReduced levels of TNF-α and IL-1βDownregulation of pro-inflammatory cytokines nih.gov

Radioprotective Effects in Cellular Models

Recent research has focused on the development of novel piperazine derivatives as potential agents to counteract the harmful effects of ionizing radiation. nih.govnih.gov The need for effective radioprotectors with fewer side effects than current options like amifostine (B1664874) has driven these investigations. nih.govnih.gov Studies have utilized various in vitro models to evaluate the radioprotective capabilities of these compounds. nih.govsemanticscholar.org

A series of 1-(2-hydroxyethyl)piperazine derivatives were assessed for their ability to protect human cells from radiation. nih.govnih.gov The radioprotective effects were evaluated in human MOLT-4 lymphoblastic leukemia cells and peripheral blood mononuclear cells (PBMCs) exposed to gamma radiation. nih.govnih.gov The efficacy of these compounds in mitigating DNA damage was quantified using the dicentric chromosome assay (DCA). nih.govnih.gov Certain synthesized derivatives demonstrated significant radioprotective effects, protecting human cells from radiation-induced apoptosis while exhibiting low cytotoxicity. nih.govsemanticscholar.orgmdpi.com In comparative studies, these piperazine derivatives showed higher protective effects than WR1065 (the active metabolite of amifostine) at equivalent concentrations. nih.gov This research highlights the potential of the piperazine scaffold in developing safer and more effective countermeasures to radiation exposure. nih.gov

Table 2: Radioprotective Effects of Piperazine Derivatives in Cellular Models
Compound SeriesCellular ModelAssayKey FindingSource
1-(2-hydroxyethyl)piperazine derivativesMOLT-4 lymphoblastic leukemia cellsFlow cytometry viability analysisDemonstrated radioprotective effects at 100 µM and 200 µM concentrations. nih.gov
1-(2-hydroxyethyl)piperazine derivativesPeripheral Blood Mononuclear Cells (PBMCs)Dicentric Chromosome Assay (DCA)Effectively mitigated DNA damage from ionizing radiation. nih.govnih.gov
Novel piperazine derivativesHuman cell linesApoptosis assaysProtected human cells against radiation-induced apoptosis. semanticscholar.orgmdpi.com
1-(2-hydroxyethyl)piperazine derivativesMOLT-4 cellsComparative analysisAchieved higher protective effects than the standard radioprotector metabolite WR1065. nih.gov

Antimicrobial Activity against Pathogenic Strains

The piperazine nucleus is a well-established pharmacophore in drug discovery, and its derivatives have been extensively screened for antimicrobial properties. researchgate.netijbpas.com Research has demonstrated that various synthesized piperazine derivatives exhibit potent activity against a wide spectrum of pathogenic bacteria, including both Gram-positive and Gram-negative strains. ijcmas.comijcmas.com

Screening of novel piperazine derivatives has been conducted using standard methods such as disc diffusion and microdilution to determine their efficacy. ijcmas.com These studies have tested the compounds against clinically relevant bacteria like Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus (MRSA), Escherichia coli, Klebsiella pneumoniae, and Shigella flexineri. researchgate.netijcmas.comijcmas.com The antimicrobial potency is often quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). ijcmas.com For instance, one study identified a piperazine compound, RL-308, that showed a potent MIC value of 2 µg/mL against Shigella flexineri and 4 µg/mL against S. aureus. ijcmas.com The corresponding MBC values were 4 µg/mL and 8 µg/mL, respectively, indicating effective bactericidal activity. ijcmas.com These findings underscore the potential of piperazine-based compounds as leads for the development of new antibacterial agents to combat pathogenic infections. ijbpas.comijcmas.com

Table 3: Antimicrobial Activity of a Representative Piperazine Derivative (RL-308)
Pathogenic StrainGram StainMIC (µg/mL)MBC (µg/mL)Source
Shigella flexineriNegative24 ijcmas.com
Staphylococcus aureusPositive48 ijcmas.com
MRSAPositive1632 ijcmas.com
Shigella dysentriaeNegative128Not Reported ijcmas.com

Antiplasmodial Activity against Parasitic Strains

The piperazine scaffold has also been explored for its potential in developing new antiparasitic agents, particularly for malaria. mdpi.com Malaria, caused by Plasmodium parasites, remains a significant global health threat, with drug resistance necessitating the discovery of novel therapeutics. mdpi.com

In one study, a library of piperazine-tethered thiazole (B1198619) compounds was synthesized and screened for antiplasmodial activity. mdpi.com The screening was performed against the chloroquine-resistant Dd2 strain of Plasmodium falciparum, the most lethal malaria parasite. mdpi.com This research led to the identification of a hit compound, designated 2291-61, which demonstrated potent antiplasmodial activity with a half-maximal effective concentration (EC50) of 102 nM against this resistant strain. mdpi.com The compound also showed a selectivity of over 140, indicating a favorable profile for further investigation. mdpi.com This highlights the utility of incorporating the piperazine moiety in chemical structures designed to combat parasitic diseases like malaria. mdpi.com

Table 4: Antiplasmodial Activity of a Piperazine-Tethered Thiazole Compound
CompoundParasitic StrainActivity MetricValueSource
Hit Compound 2291-61Plasmodium falciparum (Dd2, Chloroquine-Resistant)EC50102 nM mdpi.com

Preclinical Pharmacokinetic Research: In Vitro Metabolic Stability and Permeability Studies

The preclinical evaluation of a compound's pharmacokinetic properties is crucial for its development as a potential drug candidate. In vitro metabolic stability assays are fundamental in this process, helping to predict a compound's behavior in vivo. nuvisan.com These assays typically involve incubating the test compound with liver subcellular fractions, such as microsomes, or with intact liver cells (hepatocytes) from various species, including humans, rats, mice, and dogs. nuvisan.comnih.gov

The primary goal is to determine the rate at which the compound is metabolized by drug-metabolizing enzymes, predominantly the Cytochrome P450 (CYP) superfamily. nuvisan.commdpi.com Key parameters derived from these studies include the compound's half-life (T1/2) and its intrinsic clearance (CLint). nuvisan.com A compound with high metabolic instability (rapid clearance) is likely to have a short half-life in vivo, which may hinder its therapeutic efficacy. nih.gov For example, a study on the metabolic stability of the mycotoxin Beauvericin showed that it was relatively stable in human liver microsomes (HLMs) with a T1/2 > 30 minutes, but was metabolized much more rapidly in dog and cynomolgus monkey liver microsomes. nih.gov Plasma stability is another important parameter, as unstable compounds can be rapidly cleared, leading to poor in vivo performance. nih.gov Such studies provide essential data for optimizing lead compounds and selecting candidates with favorable pharmacokinetic profiles for further development. nuvisan.com

Table 5: Example of In Vitro Metabolic Stability Data in Liver Microsomes (Data for Beauvericin)
SpeciesSystemT1/2 (min)CLint (mL/min/kg)Source
HumanLiver Microsomes49.227.9 nih.gov
RatLiver Microsomes19.7103.8 nih.gov
MouseLiver Microsomes9.0270.2 nih.gov
DogLiver Microsomes1.5648.7 nih.gov
MonkeyLiver Microsomes1.3708.9 nih.gov

Note: The data in Table 5 is for the compound Beauvericin and is presented to illustrate the typical parameters measured in in vitro metabolic stability studies.

Advanced Analytical Research Techniques for Characterization and Quantification

High-Resolution Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide fundamental information about the molecular structure, bonding, and atomic composition of 1-(2-Chloro-6-fluorophenyl)piperazine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy : Proton NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the disubstituted phenyl ring and the aliphatic protons of the piperazine (B1678402) ring. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings. The piperazine protons typically appear as two multiplets corresponding to the four protons adjacent to the phenyl ring (Ar-N-CH₂) and the four protons adjacent to the N-H group (NH-CH₂).

¹³C NMR Spectroscopy : Carbon-13 NMR provides information on the different carbon environments within the molecule. The spectrum for this compound would show distinct signals for the six carbons of the aromatic ring and the two chemically different sets of methylene (B1212753) carbons in the piperazine ring. The positions of the aromatic carbon signals are influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. Furthermore, carbon-fluorine coupling (¹JCF, ²JCF, etc.) would be observed for the aromatic carbons, providing valuable information for assigning the signals to their specific positions on the phenyl ring.

2D-NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign the proton and carbon signals. A COSY spectrum would show correlations between coupled protons, helping to map the connectivity within the aromatic and piperazine ring systems. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C signals based on their attached protons.

While specific experimental data for this compound is not publicly available, the following table presents NMR data for a closely related structural isomer, 1-(3-chloro-4-fluorophenyl)piperazine, to illustrate the type of data obtained.

Illustrative NMR Data for an Isomer: 1-(3-chloro-4-fluorophenyl)piperazine
TechniqueChemical Shift (δ) ppmAssignment
¹H NMR7.14 (dd, J=9.0, 9.0 Hz, 1H)Aromatic CH
6.95 (ddd, J=9.0, 4.3, 2.8 Hz, 1H)Aromatic CH
3.22 (t, J=5.0 Hz, 4H)Piperazine -CH₂-
3.14 (t, J=5.0 Hz, 4H)Piperazine -CH₂-
¹³C NMR155.1 (d, J=242.0 Hz)Aromatic C-F
147.8 (d, J=2.3 Hz)Aromatic C-N
121.2 (d, J=6.7 Hz)Aromatic C-Cl
120.9 (d, J=18.5 Hz)Aromatic CH
117.7 (d, J=3.4 Hz)Aromatic CH
116.8 (d, J=21.6 Hz)Aromatic CH
50.4Piperazine -CH₂-
45.7Piperazine -CH₂-

IR and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. These spectra provide a "fingerprint" for the compound and confirm the presence of specific functional groups.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include the N-H stretching of the secondary amine in the piperazine ring (typically around 3300-3500 cm⁻¹), C-H stretching from both the aromatic and aliphatic portions (2800-3100 cm⁻¹), aromatic C=C stretching bands (1400-1600 cm⁻¹), C-N stretching vibrations (1200-1350 cm⁻¹), and C-Cl and C-F stretching in the fingerprint region (below 1300 cm⁻¹).

Raman Spectroscopy : Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the C=C stretching modes, often produce strong Raman signals. The symmetric vibrations of the piperazine ring would also be Raman active. The combination of IR and Raman data allows for a more complete vibrational analysis based on the principles of mutual exclusion for centrosymmetric molecules, although the target compound is not centrosymmetric.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

Mass Spectrometry (MS) : Using electron ionization (EI), the mass spectrum of this compound would show a molecular ion (M⁺) peak corresponding to its molecular weight. A characteristic isotopic pattern for the molecular ion would be observed due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Common fragmentation pathways for phenylpiperazines involve the cleavage of the piperazine ring. A key fragment often corresponds to the loss of a C₂H₄N fragment from the molecular ion.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. Using a soft ionization technique like electrospray ionization (ESI), the compound is typically observed as the protonated molecular ion, [M+H]⁺. The high accuracy of the mass measurement (typically to within 5 ppm) allows for the unambiguous confirmation of the chemical formula C₁₀H₁₂ClFN₂.

The following table provides expected mass spectrometry data for this compound based on its elemental composition and the known fragmentation of a structural isomer.

Expected Mass Spectrometry Data for this compound
TechniqueIonExpected m/z (Monoisotopic)
HRMS (ESI)[M+H]⁺ (C₁₀H₁₃ClFN₂⁺)215.0749
Fragment [M+H - NH₃]⁺198.0482
MS (EI)[M]⁺ (C₁₀H₁₂ClFN₂⁺)214.0673
Fragment [M - C₂H₄N]⁺172.0298
Fragment [C₆H₃FCl]⁺129.9931

Chromatographic Separations for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, as well as for its precise quantification.

HPLC is the most common technique for assessing the purity and quantifying non-volatile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection would be the standard approach.

Method development would involve optimizing several parameters:

Column : A C18 or C8 column is typically used for separating moderately polar compounds.

Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of impurities with different polarities.

Detection : The substituted phenyl ring acts as a chromophore, allowing for detection using a UV-Vis or photodiode array (PDA) detector. The detection wavelength would be set at an absorption maximum of the compound to ensure high sensitivity.

Validation : A developed HPLC method must be validated according to ICH guidelines to ensure it is accurate, precise, linear, robust, and specific for the intended analysis. While piperazine itself lacks a strong UV chromophore, requiring derivatization or alternative detection methods like ELSD or CAD, the phenyl-substituted target compound is well-suited for standard HPLC-UV analysis.

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Methodology : The analysis would typically involve injecting a solution of the compound into a heated injection port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is commonly used. The separation is based on the compound's boiling point and its interaction with the stationary phase.

Derivatization : To improve chromatographic peak shape and thermal stability, the secondary amine of the piperazine ring can be derivatized. Acylation, for example with trifluoroacetic anhydride (B1165640) (TFAA), is a common strategy that produces a more volatile and less polar derivative, which can enhance separation and detection.

Detection : A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) detector provides structural information, making GC-MS a powerful tool for both identifying and quantifying the compound and any related volatile impurities.

Hyphenated Techniques for Complex Sample Analysis

Hyphenated analytical techniques, which combine two or more methods, are indispensable for the detailed analysis of chemical compounds in complex matrices. The coupling of a separation technique with a detection technique, such as mass spectrometry, provides high selectivity and sensitivity, making it ideal for pharmaceutical analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for identifying and quantifying metabolites of a parent compound in biological samples. mdma.chnih.gov This method is particularly valuable in drug metabolism studies, where the concentrations of metabolites are often very low. The process involves separating the components of a complex mixture using liquid chromatography, followed by their ionization and subsequent analysis by tandem mass spectrometry.

For a compound like this compound, LC-MS/MS would be the method of choice for studying its biotransformation. mdma.ch The initial step involves administering the compound to an in vivo or in vitro model, followed by the collection of biological samples such as urine, plasma, or liver microsomes. These samples are then prepared, often through protein precipitation or solid-phase extraction, and injected into the LC-MS/MS system. nih.gov

The mass spectrometer is typically operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantification, providing high specificity and sensitivity. nih.gov For metabolite identification, a full scan or product ion scan mode would be employed to elucidate the structures of potential metabolites. Common metabolic pathways for phenylpiperazine derivatives include hydroxylation of the aromatic ring, N-dealkylation, and opening of the piperazine ring. mdma.ch For this compound, potential metabolites could include hydroxylated derivatives on the phenyl ring or modifications to the piperazine moiety.

Table 1: Representative LC-MS/MS Data for Potential Metabolites of this compound

Potential Metabolite Precursor Ion (m/z) Product Ion (m/z) Proposed Biotransformation
This compound 229.08 158.03 Parent Compound
Hydroxy-1-(2-Chloro-6-fluorophenyl)piperazine 245.08 174.03 Aromatic Hydroxylation
N-Oxide of this compound 245.08 158.03 N-Oxidation

This table is illustrative and represents the type of data that would be generated in a metabolite identification study. The specific ions would be confirmed through experimental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. researchgate.net It is widely used for determining the purity of pharmaceutical substances and for the identification of unknown compounds and impurities. researchgate.netauburn.edu The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.

For this compound, GC-MS analysis would provide a detailed profile of its purity. scholars.direct A small amount of the compound would be dissolved in a suitable solvent and injected into the GC-MS system. The resulting chromatogram would show a major peak corresponding to the parent compound and potentially smaller peaks for any impurities. The mass spectrum of the main peak would be compared to a reference spectrum for confirmation of its identity. Mass spectra of piperazine derivatives are often characterized by specific fragmentation patterns that allow for their unambiguous identification. researchgate.net

The purity of the compound can be calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram. This technique is also valuable for identifying any residual solvents, starting materials, or by-products from the synthesis process.

Table 2: Illustrative GC-MS Data for Purity Analysis of this compound

Retention Time (min) Compound Identity m/z of Key Fragments Peak Area (%)
8.52 This compound 228, 186, 157, 133, 56 99.85
6.78 Impurity A (e.g., starting material) (Hypothetical fragments) 0.08

This table is a representation of typical GC-MS purity data. The retention times and fragmentation patterns are illustrative.

Solid-State Characterization for Polymorphism and Crystalline Structure

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence its stability, solubility, and bioavailability. Polymorphism, the ability of a substance to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice, is a key consideration in pharmaceutical development. Different polymorphs of the same compound can have distinct physical and chemical properties.

Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are commonly employed for solid-state characterization. XRPD provides information about the crystalline structure and can distinguish between different polymorphs, each producing a unique diffraction pattern. DSC is used to measure the thermal properties of a sample, such as its melting point and enthalpy of fusion, which can differ between polymorphs. TGA measures changes in the weight of a sample as a function of temperature, providing information about its thermal stability and solvent content.

Table 3: Representative Solid-State Characterization Data for Two Hypothetical Polymorphs of this compound

Analytical Technique Polymorph Form I Polymorph Form II
XRPD Characteristic peaks at 2θ = 10.2°, 15.5°, 20.8° Characteristic peaks at 2θ = 12.1°, 18.3°, 22.5°
DSC Single endotherm (melting point) at 155 °C Single endotherm (melting point) at 162 °C

| TGA | No significant weight loss until decomposition above 250 °C | No significant weight loss until decomposition above 250 °C |

This table illustrates the kind of distinguishing data that would be expected if this compound were to exhibit polymorphism.

Future Directions and Translational Research Perspectives in 1 2 Chloro 6 Fluorophenyl Piperazine Research

Rational Design of Next-Generation Piperazine (B1678402) Scaffolds with Enhanced Selectivity

The rational design of new chemical entities based on the 1-(2-chloro-6-fluorophenyl)piperazine core is a primary avenue for future research. The goal is to create next-generation compounds with superior selectivity for their biological targets, thereby enhancing efficacy and potentially improving safety profiles. This involves a multi-pronged approach combining structural modifications with advanced computational analysis.

Key strategies in this domain include:

Pharmacophore Hybridization: This involves covalently linking the this compound moiety with other known pharmacophores to create hybrid molecules. nih.gov This approach aims to develop agents that can interact with multiple targets or different binding sites on a single target, potentially leading to synergistic therapeutic effects. For instance, combining the piperazine scaffold with moieties known to inhibit cholinesterase could yield dual-action ligands for neurodegenerative diseases. mdpi.com

Bioisosteric Replacement: Systematic replacement of the chloro and fluoro substituents on the phenyl ring with other functional groups can fine-tune the electronic and steric properties of the molecule. This can lead to improved binding affinity and selectivity for the intended target.

Conformational Restriction: Introducing rigid linkers or additional ring structures to the piperazine core can lock the molecule into a specific, biologically active conformation. nih.gov This reduction in conformational flexibility can enhance binding to the target receptor and decrease off-target effects.

The table below outlines potential design strategies for enhancing the selectivity of scaffolds derived from this compound.

Modification Strategy Rationale Potential Therapeutic Target Class Example Concept
Phenyl Ring SubstitutionModulate electronic properties and hydrogen bonding capacity to improve target affinity.Kinases, GPCRs, Ion ChannelsReplace chloro/fluoro groups with trifluoromethyl or cyano groups.
Piperazine Ring DerivatizationIntroduce side chains to explore new binding pockets and enhance solubility or metabolic stability.Proteases, TransportersAdd hydroxyethyl (B10761427) or carboxamide groups to the second nitrogen of the piperazine ring. nih.gov
Scaffold HybridizationCombine with another pharmacophore to achieve dual-target activity or enhanced binding. nih.govCholinesterases, Nuclear ReceptorsLink the piperazine moiety to a benzothiazine or quinoline (B57606) scaffold. mdpi.comnih.gov
Conformational ConstraintReduce molecular flexibility to favor the active conformation and improve selectivity. nih.govAny specific receptor/enzymeIntroduce a bridging alkyl chain across the piperazine ring.

Exploration of Novel Therapeutic Indications and Undiscovered Biological Targets

The piperazine scaffold is present in a wide array of approved drugs, demonstrating its therapeutic versatility across numerous disease areas. nih.gov While initial research on this compound may have focused on a specific biological activity, its structural motifs suggest potential for broader applications. Future research should systematically explore novel therapeutic indications and identify previously undiscovered biological targets.

Piperazine derivatives have shown significant promise in a variety of fields, including:

Oncology: Many piperazine-containing compounds exhibit potent anticancer activity. nih.govmdpi.com Research could investigate the efficacy of novel this compound derivatives against various cancer cell lines, exploring mechanisms such as kinase inhibition or disruption of tumor metabolism. nih.gov

Infectious Diseases: The piperazine nucleus is a core component of some antiviral, antibacterial, and antimalarial agents. nih.gov Screening programs could assess derivatives against a panel of pathogens to uncover new anti-infective leads.

Inflammatory Disorders: Given the role of certain signaling pathways in both CNS disorders and inflammation, derivatives could be evaluated in models of inflammatory diseases. nih.gov

Radioprotection: Recent studies have identified piperazine derivatives as promising agents to protect against the harmful effects of ionizing radiation, offering a potential alternative to existing countermeasures. nih.gov

The following table summarizes potential new therapeutic areas for investigation.

Potential Therapeutic Area Rationale for Exploration Potential Biological Target(s)
OncologyThe piperazine scaffold is prevalent in numerous anticancer agents. mdpi.comReceptor Tyrosine Kinases (e.g., KIT, PDGFRA), mTORC1. mdpi.commdpi.com
Antiviral TherapyHeterocyclic compounds, including piperazines, are a rich source of antiviral drug candidates. nih.govViral proteases, polymerases, entry inhibitors.
Anti-inflammatory ConditionsCertain GPCRs and enzymes targeted by piperazines are implicated in inflammatory cascades. nih.govCyclooxygenase (COX) enzymes, cytokine receptors.
Radiation CountermeasuresNovel 1-(2-hydroxyethyl)piperazine derivatives have shown significant radioprotective effects. nih.govDNA repair pathways, apoptosis regulators (e.g., PUMA).
Neurodegenerative DiseasesThe scaffold's ability to cross the blood-brain barrier makes it suitable for targeting CNS pathologies like Alzheimer's. mdpi.commdpi.comCholinesterases (AChE, BuChE), Aβ aggregation pathways. mdpi.comnih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines for Piperazine Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of piperazine-based compounds. bpasjournals.com These computational tools can analyze vast datasets to identify patterns and make predictions far more efficiently than traditional methods. nih.govmdpi.com For research starting with this compound, AI/ML can be applied at multiple stages of the drug discovery pipeline.

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules based on the this compound scaffold. nih.gov These models can be trained to generate structures with a high probability of activity against a specific target while simultaneously optimizing for desired pharmacokinetic properties.

Predictive Modeling: ML algorithms, including graph neural networks, can be trained on existing chemical and biological data to predict the properties of novel derivatives. astrazeneca.comnih.gov This includes predicting target affinity, selectivity, solubility, and potential toxicity before the compounds are ever synthesized, thereby saving significant time and resources. nih.gov

Target Identification and Drug Repurposing: AI can analyze biological data from genomics, proteomics, and transcriptomics to identify novel biological targets for which piperazine derivatives may be effective. mdpi.com It can also scan existing drug databases to identify opportunities for repurposing known compounds for new indications. mdpi.com

AI/ML Application Description Impact on Piperazine Research
Generative ModelsAlgorithms that create novel molecular structures with desired properties. nih.govAccelerates the design of new, optimized derivatives of this compound.
Predictive AnalyticsML models that forecast biological activity, physicochemical properties, and ADMET profiles. astrazeneca.comnih.govPrioritizes the most promising candidates for synthesis and testing, reducing failure rates.
High-Throughput Virtual ScreeningAI-enhanced screening of massive virtual libraries to identify potential hits. nih.govEfficiently identifies novel piperazine-based compounds with high binding affinity for a target of interest.
Target IdentificationAI algorithms analyze multi-omics data to uncover novel drug targets. mdpi.comExpands the potential therapeutic applications by linking the piperazine scaffold to new disease pathways.

Development of Advanced In Silico Models for Predicting Biological Profiles

Alongside AI/ML, the development of more refined in silico models is crucial for accelerating the translation of promising compounds from the lab to clinical settings. These computational models provide deep insights into the molecular interactions and systemic behavior of drug candidates.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of piperazine derivatives and their biological activity. mdpi.com By identifying key molecular descriptors (e.g., electronic properties, topology, solubility) that correlate with efficacy, these models can guide the design of more potent compounds. mdpi.com

Molecular Docking and Dynamics: Advanced molecular docking simulations can predict the precise binding mode of this compound derivatives within the active site of a target protein. Subsequent molecular dynamics simulations can then assess the stability of this interaction over time, providing a more accurate estimation of binding affinity.

ADME/Tox Prediction: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity, of new chemical entities. nih.govresearchgate.net Early prediction of these profiles helps in selecting candidates with a higher likelihood of success in later-stage development by weeding out those with poor pharmacokinetic or safety characteristics. nih.govdoaj.org

In Silico Model Purpose Parameters Predicted Relevance to Research
QSARCorrelate chemical structure with biological activity. mdpi.comInhibitory concentration (IC50), binding affinity.Guides lead optimization by identifying key structural features for potency.
Molecular DockingPredict the binding pose and affinity of a ligand to a receptor.Binding energy, intermolecular interactions (e.g., hydrogen bonds, pi-pi stacking).Helps to visualize and understand the molecular basis of target engagement.
Molecular DynamicsSimulate the movement of atoms and molecules over time.Conformational stability of the ligand-receptor complex, free energy of binding.Provides a more realistic assessment of binding stability than static docking.
ADMET PredictionForecast pharmacokinetic and toxicity profiles. nih.govresearchgate.netSolubility (LogS), lipophilicity (LogP), bioavailability, potential for toxicity. mdpi.comEnables early-stage filtering of compounds with undesirable drug-like properties.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Chloro-6-fluorophenyl)piperazine, and how can purity be validated?

Methodological Answer: A common approach involves nucleophilic substitution or coupling reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") is effective for functionalizing piperazine derivatives. Key steps include:

  • Reaction Conditions : Use of CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a DCM/H₂O (2:1) solvent system at ambient temperature .
  • Purification : Column chromatography (silica gel, ethyl acetate:hexane 1:8) followed by TLC monitoring (hexane:ethyl acetate 1:2) ensures purity .
  • Validation : Techniques like HPLC, NMR (¹H/¹³C), and mass spectrometry confirm structural integrity. For example, a distinct singlet for the piperazine NH group in ¹H NMR (~3.2 ppm) and Cl/F substituent peaks in ¹³C NMR are diagnostic .

Q. How do substituents on the phenyl ring affect the compound’s physicochemical properties?

Methodological Answer: The electron-withdrawing Cl and F substituents at the 2- and 6-positions influence:

  • pKa : Piperazine derivatives typically exhibit two pKa values (~9.5 for the first protonation, ~5.2 for the second). Substituents like Cl/F lower pKa due to inductive effects, enhancing water solubility at physiological pH .
  • Lipophilicity : LogP values can be calculated using software like MarvinSketch or experimentally via shake-flask methods. Cl/F groups increase hydrophobicity, impacting membrane permeability .

Q. What are the primary pharmacological targets of this compound?

Methodological Answer: Piperazines often target serotonin (5-HT) receptors. For 1-(2-Cl-6-F-phenyl)piperazine:

  • In Vitro Assays : Competitive binding studies using radiolabeled ligands (e.g., [³H]5-HT) in HEK-293 cells expressing 5-HT receptor subtypes. IC₅₀ values indicate selectivity .
  • Functional Activity : cAMP accumulation assays (for 5-HT₆/7) or calcium flux assays (for 5-HT₂A) determine agonist/antagonist profiles .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for serotonin receptor subtypes?

Methodological Answer:

  • SAR Studies : Introduce bulkier ortho substituents (e.g., -CF₃, -OCH₃) to improve 5-HT₁A/2A affinity. For example, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) shows higher 5-HT₂A binding (Ki = 15 nM) compared to unsubstituted analogs .
  • Computational Modeling : Docking studies (AutoDock Vina) using receptor crystal structures (e.g., 5-HT₂A PDB: 6A93) identify key interactions. The chloro-fluorophenyl group may occupy hydrophobic pockets, while the piperazine NH forms hydrogen bonds with Asp155 .

Q. What analytical methods are recommended for detecting metabolites in biological samples?

Methodological Answer:

  • Sample Preparation : Liquid-liquid extraction (ethyl acetate) or solid-phase extraction (C18 cartridges) from plasma/urine .
  • Detection :
    • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in H₂O:ACN). Monitor transitions like m/z 215 → 154 (parent ion) and m/z 180 → 110 (N-dealkylated metabolite) .
    • GC-MS : Derivatize with BSTFA for volatile metabolites. Key fragments: m/z 154 (piperazine ring), m/z 123 (Cl/F-phenyl) .

Q. How can contradictions in reported pKa or solubility data be resolved?

Methodological Answer:

  • Experimental Validation : Re-measure pKa via potentiometric titration (e.g., Sirius T3 instrument) at controlled temperatures (298–323 K). Compare with computational predictions (ACD/pKa DB) .
  • Solubility Studies : Use a standardized shake-flask method with HPLC quantification. For example, solubility in PBS (pH 7.4) at 25°C: 1.2 mg/mL ± 0.1 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.